

Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)cyclobutan-1-ol

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Abstract

This technical guide provides a detailed overview of the predicted and analogous physicochemical properties of **3-(2-Fluorophenyl)cyclobutan-1-ol**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to offer valuable insights for research and development. It includes comprehensive experimental protocols for determining key physicochemical parameters and presents visual workflows to elucidate these methodologies. This guide is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.

Introduction

3-(2-Fluorophenyl)cyclobutan-1-ol is a fluorinated organic compound with potential applications in drug discovery and development. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the physicochemical properties of this compound is therefore crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide summarizes the available data for analogous compounds and provides standardized protocols for the experimental determination of these properties.

Physicochemical Properties

Direct experimental data for **3-(2-Fluorophenyl)cyclobutan-1-ol** are not readily available in the public domain. Therefore, this section presents a combination of predicted values for the target compound and experimental data for structurally related analogs to provide an estimated physicochemical profile.



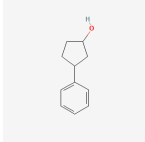
Predicted Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol

Computational models provide a preliminary assessment of the physicochemical properties. The following table summarizes the predicted values for **3-(2-Fluorophenyl)cyclobutan-1-ol**.

Property	Predicted Value	Prediction Tool
Molecular Weight	180.21 g/mol	-
XLogP3	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	20.2 Å ²	PubChem

Experimental Data for Analogous Compounds

To supplement the predicted data, the following table presents experimental physicochemical data for structurally similar compounds. These analogs provide a basis for estimating the properties of **3-(2-Fluorophenyl)cyclobutan-1-ol**.

Compound	Structure	Melting Point (°C)	Boiling Point (°C)	Solubility	logP	pKa
Cyclobutanol		-	123-125[1]	Soluble in water[1]	0.228 (est.) [1]	-
3-Phenylcyclobutan-1-one		-	109-118 @ 10 Torr[2]	-	1.4 (est.)[3]	-
3-Phenylcyclopentan-1-ol		-	-	-	2.2 (est.)[4]	-

Disclaimer: The data presented for analogous compounds are for estimation purposes only and may not be fully representative of the properties of **3-(2-Fluorophenyl)cyclobutan-1-ol**.

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of small organic molecules like **3-(2-Fluorophenyl)cyclobutan-1-ol**.

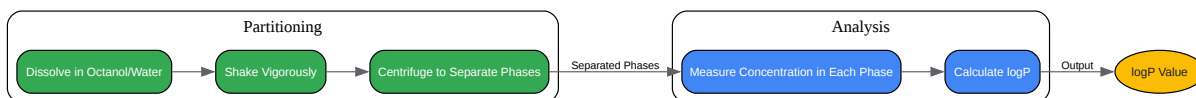
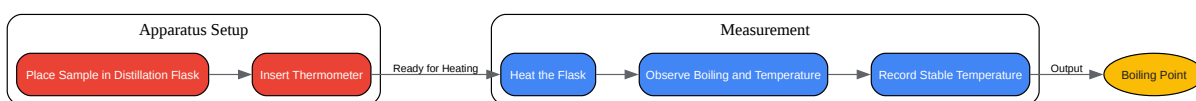
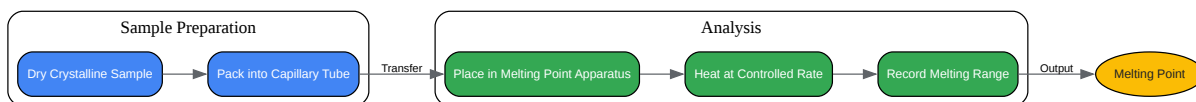
Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.

Methodology:

- A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.

- The temperature range over which the sample melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.



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